molecular formula C12H13BrF2N2O2 B8173811 1-(2-Bromo-5-methyl-4-nitrophenyl)-4,4-difluoropiperidine

1-(2-Bromo-5-methyl-4-nitrophenyl)-4,4-difluoropiperidine

Cat. No.: B8173811
M. Wt: 335.14 g/mol
InChI Key: ZBYHHGRQYXCBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-5-methyl-4-nitrophenyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of bromine, methyl, nitro, and difluoropiperidine groups

Preparation Methods

The synthesis of 1-(2-Bromo-5-methyl-4-nitrophenyl)-4,4-difluoropiperidine typically involves multi-step organic reactions. The starting materials often include 2-bromo-5-methyl-4-nitrobenzene and 4,4-difluoropiperidine. The synthetic route may involve:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Bromination: Substitution of a hydrogen atom with a bromine atom.

    Coupling Reaction: Formation of the piperidine ring through nucleophilic substitution or other coupling reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-Bromo-5-methyl-4-nitrophenyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The difluoropiperidine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-5-methyl-4-nitrophenyl)-4,4-difluoropiperidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methyl-4-nitrophenyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, while the difluoropiperidine ring provides structural stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Bromo-5-methyl-4-nitrophenyl)-4,4-difluoropiperidine can be compared with similar compounds such as:

    2-Bromo-5-nitrophenol: Similar in structure but lacks the difluoropiperidine ring.

    2-Bromo-5-methyl-4-nitrophenyl methyl ether: Contains a methyl ether group instead of the difluoropiperidine ring.

    4-(2-Bromo-5-methyl-4-nitrophenyl)morpholine: Contains a morpholine ring instead of the difluoropiperidine ring.

The uniqueness of this compound lies in its difluoropiperidine ring, which imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(2-bromo-5-methyl-4-nitrophenyl)-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2N2O2/c1-8-6-11(9(13)7-10(8)17(18)19)16-4-2-12(14,15)3-5-16/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYHHGRQYXCBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Br)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.